N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide is a compound that features both thiophene and furan rings in its structure These heterocyclic rings are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide typically involves the formation of the thiophene and furan rings followed by their coupling. One common method includes the Paal-Knorr synthesis for the furan ring and the Gewald reaction for the thiophene ring . The final coupling step often involves the use of a base such as potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide: Similar structure but with a different position of the thiophene ring.
Thiophene and Furan Derivatives: Compounds with either thiophene or furan rings but not both.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide is unique due to the presence of both thiophene and furan rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9(2)13(15)14-8-10-5-6-11(16-10)12-4-3-7-17-12/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGTBDZRIKDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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